![molecular formula C31H35F3N2O11 B13843631 Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is a complex chemical compound with significant potential in various scientific fields This compound is derived from Mirabegron, a β3-adrenoceptor agonist used in the treatment of overactive bladder
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, starting with the preparation of the thiazolyl and aminophenethyl intermediates. These intermediates are then coupled with Mirabegron through a series of condensation and acylation reactions. The final step involves the glucuronidation of the compound to enhance its solubility and bioavailability.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and solvent choice. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of a high-quality compound suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: The amino and thiazolyl groups can be oxidized to form corresponding oxides.
Reduction: The nitro groups can be reduced to amines.
Substitution: The trifluoroacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions, including overactive bladder and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference material in quality control processes.
Mechanism of Action
The mechanism of action of Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves its interaction with β3-adrenoceptors, leading to the activation of adenylate cyclase and increased levels of cyclic AMP. This activation results in the relaxation of smooth muscle cells, particularly in the bladder, and improved bladder control. The compound’s glucuronide moiety enhances its solubility and bioavailability, allowing for more effective delivery to target tissues.
Comparison with Similar Compounds
Similar Compounds
Mirabegron: The parent compound, used in the treatment of overactive bladder.
Des-[2-(2-Amino-4-thiazolyl)acetyl] Mirabegron: A simpler derivative with fewer functional groups.
2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron: Another derivative with different functional groups.
Uniqueness
Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is unique due to its combination of functional groups, which enhance its chemical properties and potential applications. The addition of the glucuronide moiety, in particular, improves its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C31H35F3N2O11 |
|---|---|
Molecular Weight |
668.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-(4-aminophenyl)ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H35F3N2O11/c1-17(37)43-24-25(44-18(2)38)27(45-19(3)39)29(47-26(24)28(40)42-4)46-23(21-8-6-5-7-9-21)16-36(30(41)31(32,33)34)15-14-20-10-12-22(35)13-11-20/h5-13,23-27,29H,14-16,35H2,1-4H3/t23-,24-,25-,26-,27+,29+/m0/s1 |
InChI Key |
WFAJGJVMZGTMAA-SKGYKWDNSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)N)C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)N)C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


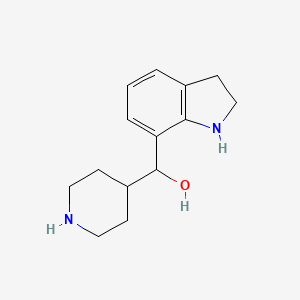
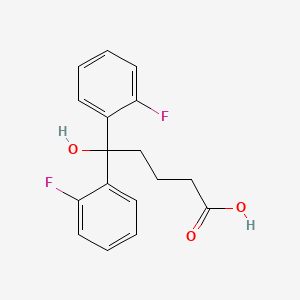




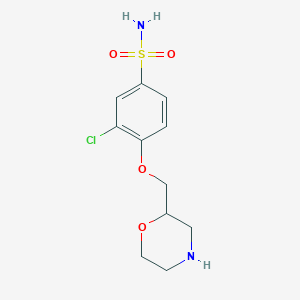
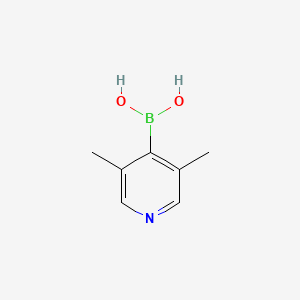
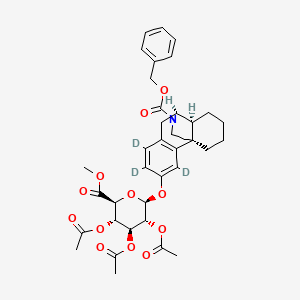
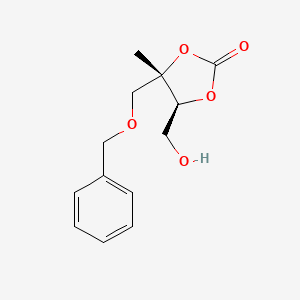
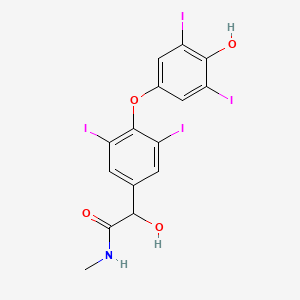

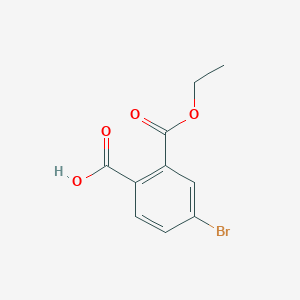
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
